methyl 5-ethyl-2-[2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamido]thiophene-3-carboxylate
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Description
“Methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters were synthesized and evaluated for their antimicrobial and anticancer potential .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, cyanoacetohydrazides have been used as precursors in reactions leading to the construction of heterocycles .Scientific Research Applications
Synthesis and Biological Activity
The chemical compound , due to its complex structure and potential for modification, has been explored in various scientific studies focusing on the synthesis of novel derivatives and their biological activities. Research has demonstrated the utility of similar thiophene and benzothiophene derivatives in creating compounds with potential antimicrobial and anti-inflammatory properties. For instance, Narayana et al. (2006) synthesized Schiff bases from ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate derivatives, showing promising antibacterial and antifungal activities alongside anti-inflammatory properties in selected compounds (Narayana, Ashalatha, Raj, & Kumari, 2006). Similarly, Mohareb et al. (2016) developed novel thiophene and benzothiophene derivatives with significant anti-proliferative activity against various cancer cell lines, highlighting the potential for cancer treatment (Mohareb, Abdallah, Helal, & Shaloof, 2016).
Antimicrobial and Anticancer Properties
Further exploration into thiophene derivatives has led to the discovery of compounds with notable antimicrobial and anticancer properties. Spoorthy et al. (2021) synthesized ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates, which exhibited significant anti-microbial activity, underscoring the versatility of thiophene derivatives in developing new antimicrobial agents (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Additionally, the study by Gad et al. (2020) on ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives revealed potent apoptosis-inducing agents against breast cancer, further evidencing the compound's potential in cancer research (Gad, Nafie, Eltamany, Hammad, Barakat, & Boraei, 2020).
Properties
IUPAC Name |
methyl 5-ethyl-2-[[2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-3-10-8-11(18(23)24-2)17(25-10)20-15(21)9-14-16(22)19-12-6-4-5-7-13(12)26-14/h4-8,14H,3,9H2,1-2H3,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWRMQDZWFOQDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(S1)NC(=O)CC2C(=O)NC3=CC=CC=C3S2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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